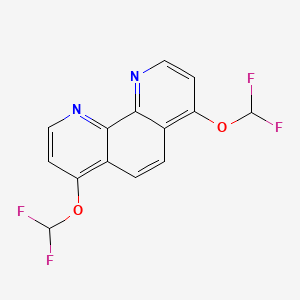
4,7-Bis(difluoromethoxy)-1,10-phenanthroline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,7-Bis(difluoromethoxy)-1,10-phenanthroline is an organic compound that belongs to the class of phenanthrolines Phenanthrolines are heterocyclic compounds that contain a phenanthrene ring system fused with a nitrogen-containing pyridine ring This particular compound is characterized by the presence of two difluoromethoxy groups attached to the 4 and 7 positions of the phenanthroline ring
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,7-Bis(difluoromethoxy)-1,10-phenanthroline typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 1,10-phenanthroline and difluoromethoxy reagents.
Reaction Conditions: The difluoromethoxy groups are introduced to the phenanthroline ring through a nucleophilic substitution reaction. This reaction is typically carried out in the presence of a base such as potassium carbonate (K2CO3) and a solvent like dimethylformamide (DMF) at elevated temperatures.
Purification: The resulting product is purified using techniques such as recrystallization or column chromatography to obtain pure this compound.
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions for higher yields and implementing large-scale purification techniques.
Analyse Chemischer Reaktionen
Types of Reactions
4,7-Bis(difluoromethoxy)-1,10-phenanthroline can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinone derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding dihydro derivatives.
Substitution: The difluoromethoxy groups can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are used.
Substitution: Nucleophilic reagents like sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are employed.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Various substituted phenanthroline derivatives.
Wissenschaftliche Forschungsanwendungen
4,7-Bis(difluoromethoxy)-1,10-phenanthroline has a wide range of applications in scientific research:
Chemistry: It is used as a ligand in coordination chemistry to form complexes with metal ions. These complexes are studied for their catalytic and electronic properties.
Biology: The compound is investigated for its potential as a DNA intercalator, which can be used in studies of DNA-protein interactions and as a tool in molecular biology.
Medicine: Research is ongoing to explore its potential as an anticancer agent due to its ability to interact with DNA.
Industry: It is used in the development of materials with specific electronic properties, such as organic semiconductors and light-emitting diodes (LEDs).
Wirkmechanismus
The mechanism of action of 4,7-Bis(difluoromethoxy)-1,10-phenanthroline involves its interaction with molecular targets such as DNA and metal ions. The compound can intercalate into the DNA double helix, disrupting the normal function of the DNA and leading to potential anticancer effects. Additionally, as a ligand, it can form stable complexes with metal ions, influencing their reactivity and electronic properties.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1,10-Phenanthroline: The parent compound without the difluoromethoxy groups.
4,7-Dimethoxy-1,10-phenanthroline: Similar structure but with methoxy groups instead of difluoromethoxy groups.
4,7-Dichloro-1,10-phenanthroline: Similar structure but with chloro groups instead of difluoromethoxy groups.
Uniqueness
4,7-Bis(difluoromethoxy)-1,10-phenanthroline is unique due to the presence of the difluoromethoxy groups, which can significantly alter its electronic properties and reactivity compared to its analogs. These modifications can enhance its ability to form stable complexes with metal ions and improve its potential as a DNA intercalator.
Eigenschaften
Molekularformel |
C14H8F4N2O2 |
|---|---|
Molekulargewicht |
312.22 g/mol |
IUPAC-Name |
4,7-bis(difluoromethoxy)-1,10-phenanthroline |
InChI |
InChI=1S/C14H8F4N2O2/c15-13(16)21-9-3-5-19-11-7(9)1-2-8-10(22-14(17)18)4-6-20-12(8)11/h1-6,13-14H |
InChI-Schlüssel |
KHPIVXLHNPTEFH-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC2=C(C=CN=C2C3=NC=CC(=C31)OC(F)F)OC(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
















